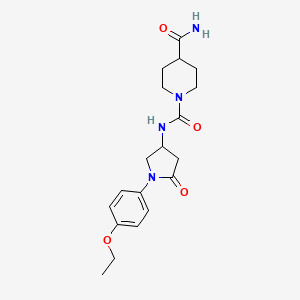
N1-(1-(4-ethoxyphenyl)-5-oxopyrrolidin-3-yl)piperidine-1,4-dicarboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N1-(1-(4-ethoxyphenyl)-5-oxopyrrolidin-3-yl)piperidine-1,4-dicarboxamide is a synthetic organic compound that has garnered interest in various fields of scientific research
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N1-(1-(4-ethoxyphenyl)-5-oxopyrrolidin-3-yl)piperidine-1,4-dicarboxamide typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Pyrrolidinone Ring: The initial step involves the synthesis of the pyrrolidinone ring. This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Attachment of the Ethoxyphenyl Group: The ethoxyphenyl group is introduced via a nucleophilic substitution reaction, where an ethoxyphenyl halide reacts with the pyrrolidinone intermediate.
Formation of the Piperidine Ring: The final step involves the formation of the piperidine ring, which can be synthesized through a reductive amination reaction using suitable amines and reducing agents.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the employment of catalysts to enhance reaction efficiency and yield.
Analyse Des Réactions Chimiques
Types of Reactions
N1-(1-(4-ethoxyphenyl)-5-oxopyrrolidin-3-yl)piperidine-1,4-dicarboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups on the aromatic ring or the piperidine ring are replaced by other substituents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenated reagents in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with varied functional groups.
Applications De Recherche Scientifique
Chemistry
In chemistry, N1-(1-(4-ethoxyphenyl)-5-oxopyrrolidin-3-yl)piperidine-1,4-dicarboxamide is studied for its potential as a building block in the synthesis of more complex molecules. Its unique structure allows for the exploration of new synthetic pathways and the development of novel compounds with desired properties.
Biology
In biological research, this compound is investigated for its potential biological activities. Studies may focus on its interaction with biological macromolecules, such as proteins and nucleic acids, to understand its mechanism of action and potential therapeutic applications.
Medicine
In medicinal chemistry, this compound is explored for its potential as a drug candidate. Its structure suggests it may interact with specific biological targets, making it a candidate for the development of new pharmaceuticals.
Industry
In the industrial sector, this compound may be used in the development of new materials with specific properties, such as polymers or coatings. Its chemical stability and reactivity make it suitable for various industrial applications.
Mécanisme D'action
The mechanism of action of N1-(1-(4-ethoxyphenyl)-5-oxopyrrolidin-3-yl)piperidine-1,4-dicarboxamide involves its interaction with molecular targets such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to specific biological effects. The pathways involved may include signal transduction pathways, metabolic pathways, or gene expression regulation.
Comparaison Avec Des Composés Similaires
Similar Compounds
- N1-(4-ethoxyphenyl)-N4-(2,2,2-trifluoroethyl)piperidine-1,4-dicarboxamide
- N4-(3-chloro-4-methoxyphenyl)-N1-[(thiophen-2-yl)methyl]piperidine-1,4-dicarboxamide
Uniqueness
N1-(1-(4-ethoxyphenyl)-5-oxopyrrolidin-3-yl)piperidine-1,4-dicarboxamide is unique due to its specific combination of functional groups and ring structures. This uniqueness allows it to exhibit distinct chemical and biological properties compared to similar compounds. Its ethoxyphenyl group, in particular, may confer unique reactivity and interaction profiles, making it a valuable compound for further research and development.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Propriétés
IUPAC Name |
1-N-[1-(4-ethoxyphenyl)-5-oxopyrrolidin-3-yl]piperidine-1,4-dicarboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H26N4O4/c1-2-27-16-5-3-15(4-6-16)23-12-14(11-17(23)24)21-19(26)22-9-7-13(8-10-22)18(20)25/h3-6,13-14H,2,7-12H2,1H3,(H2,20,25)(H,21,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DNMWTYRMGXVCKL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)N2CC(CC2=O)NC(=O)N3CCC(CC3)C(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H26N4O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
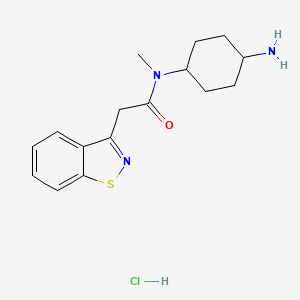
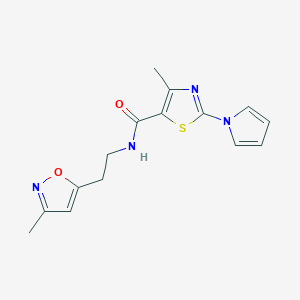
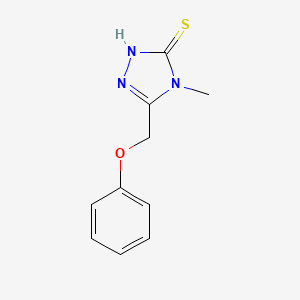
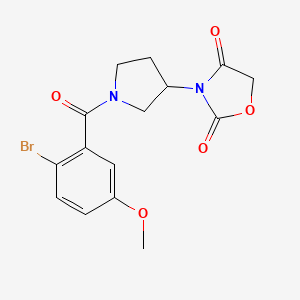
![3-[4,6-dimethyl-2-(methylsulfanyl)pyrimidin-5-yl]-N-{3-methyl-1-[3-(4H-1,2,4-triazol-3-yl)-1,2,4-oxadiazol-5-yl]butyl}propanamide](/img/structure/B2712803.png)
![N-(2-(naphthalen-1-yl)-2-(pyrrolidin-1-yl)ethyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2712804.png)
![N-(3-chloro-4-fluorophenyl)-2-(4-oxo-7-phenyl-2-(pyrrolidin-1-yl)thiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide](/img/structure/B2712805.png)
![N-[2-(1,2,3,4-tetrahydroisoquinolin-2-yl)-2-(thiophen-3-yl)ethyl]-N'-[4-(trifluoromethyl)phenyl]ethanediamide](/img/structure/B2712806.png)
![methyl 3-[1-(4-fluorobenzenesulfonyl)pyrrolidine-2-amido]-1-benzothiophene-2-carboxylate](/img/structure/B2712807.png)

![methyl 2-({[3-(methylsulfanyl)phenyl]carbamoyl}methyl)-1,1-dioxo-4-phenyl-2H-1lambda6,2-benzothiazine-3-carboxylate](/img/structure/B2712809.png)
![2-Chloro-N-ethyl-N-[2-oxo-2-(thiophen-2-ylmethylamino)ethyl]propanamide](/img/structure/B2712811.png)
![3-{[1-(5-Methylpyrazine-2-carbonyl)piperidin-4-yl]methyl}-3,4-dihydroquinazolin-4-one](/img/structure/B2712812.png)

